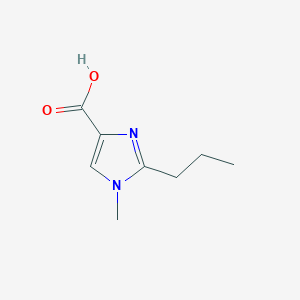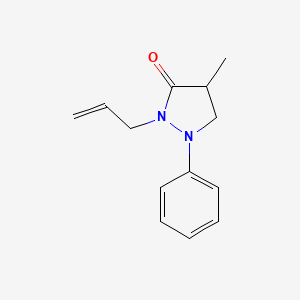
2-烯丙基-4-甲基-1-苯基吡唑烷-3-酮
描述
科学研究应用
光致变色和离子致变色性质
研究人员探索了基于 5-苯基吡唑烷-3-酮的偶氮甲亚胺的合成和性质,展示了光致变色行为以及在与特定阴离子相互作用时作为离子活性分子“关-开”荧光开关的能力。这些化合物在辐照下表现出可逆异构化,突出了它们在开发分子开关和化学传感器方面的潜力 (Bren 等人,2018 年).
抗恰加斯病的生物分布研究
一项关于合成基于 BODIPY 荧光团探针的新型抗恰加斯病剂的研究揭示了其在体内生物分布研究中的用途。这项研究对于了解恰加斯病新治疗剂的药代动力学至关重要,为未来的治疗策略奠定了基础 (Rodríguez 等人,2017 年).
新型氧化还原-脱硝反应
已经报道了使用吡唑烷酮对芳香硝基化合物进行新型氧化还原-脱硝反应。该反应展示了一种将硝基芳香族化合物转化为有用的中间体的创新方法,用于进一步的化学合成 (Rees 和 Tsoi,2000 年).
不对称合成和化学转化
利用吡唑烷酮衍生物进行不对称合成和化学转化的研究包括开发制备药物化合物中关键中间体的工艺。该研究领域不仅促进了生物活性分子的合成,而且还增强了对有机合成中立体化学控制的理解 (Fleck 等人,2003 年).
抗菌和细胞毒性评估
新型 3-烯丙基-2-亚氨基噻唑烷-4-酮的抗菌和细胞毒性评估对多种病原体显示出有希望的结果,包括多重耐药金黄色葡萄球菌和新隐球菌。这项研究突出了吡唑烷酮衍生物作为抗菌剂的潜力,在治疗感染方面具有特殊应用 (Hammad 等人,2021 年).
未来方向
属性
IUPAC Name |
4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBSODMRGHSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(N(C1=O)CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



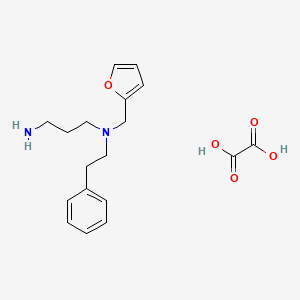
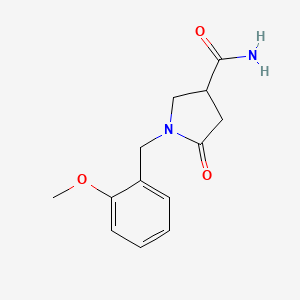
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)
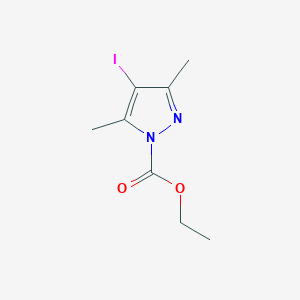
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)



![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)
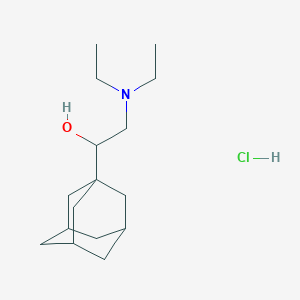
![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)
